molecular formula C21H20O5 B2693542 {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 858754-76-4

{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B2693542
CAS No.: 858754-76-4
M. Wt: 352.386
InChI Key: OVRUDNWWZORPPX-UHFFFAOYSA-N
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Description

{4,8-Dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic coumarin derivative with a substituted chromen-2-one core. Its structure features a 4,8-dimethyl substitution on the chromen ring, a 2-oxo group at position 2, and a 2-methylbenzyloxy substituent at position 5. This compound is synthesized via multi-step organic reactions, often involving alkylation or condensation of precursor coumarins with substituted benzyl halides or glyoxals . Its structural complexity and functional groups make it a candidate for pharmacological studies, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

2-[4,8-dimethyl-7-[(2-methylphenyl)methoxy]-2-oxochromen-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-12-6-4-5-7-15(12)11-25-18-9-8-16-13(2)17(10-19(22)23)21(24)26-20(16)14(18)3/h4-9H,10-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRUDNWWZORPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{4,8-Dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid, also known by its IUPAC name [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, is a synthetic compound belonging to the class of coumarins. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article will explore its synthesis, biological mechanisms, and research findings related to its efficacy in various biomedical applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the chromone core through cyclization reactions involving phenolic compounds and carboxylic acids. Subsequent modifications introduce the acetic acid moiety and the methylbenzyl group.

Antioxidant Properties

Research indicates that coumarin derivatives exhibit significant antioxidant activity. In vitro studies have shown that this compound can scavenge free radicals effectively. The compound's ability to reduce oxidative stress is attributed to its capacity to donate electrons to reactive oxygen species (ROS), thereby neutralizing their harmful effects.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (μM)
{4,8-Dimethyl-7-[(2-methylbenzyl)oxy]-...25
Curcumin30
Quercetin20

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in models of acute inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through the inhibition of NF-kB signaling pathways.

Case Study: In Vivo Anti-inflammatory Activity
A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan injection. The results indicated a dose-dependent response with maximum efficacy observed at a dosage of 50 mg/kg.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various bacterial strains. In vitro assays revealed that it exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The biological effects of this compound are primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and microbial growth.
  • Receptor Modulation : It can modulate receptor activity that influences cell signaling pathways related to inflammation and oxidative stress.
  • Gene Expression : Studies suggest that it can alter the expression levels of genes associated with inflammatory responses.

Future Directions

Further research is warranted to explore the full therapeutic potential of {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-ylic acetic acid}. Investigations into its pharmacokinetics, long-term safety profiles, and mechanisms at the molecular level will be crucial for developing this compound into a viable therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

The following table compares key structural analogs, highlighting substituent variations and their implications:

Compound Name / ID Substituent at Position 7 Biological Activity / Findings Source (Evidence ID)
Target compound 2-Methylbenzyloxy Under investigation; structural features suggest potential enzyme/receptor interactions.
ZINC06623951 (CAA) (3-Methylbut-2-en-1-yl)oxy High binding affinity to glucagon receptor (Glide score: -9.53 kcal/mol) .
CAS 887833-29-6 2-Methylprop-2-en-1-yloxy Discontinued; structural similarity suggests possible instability in formulation .
2-(7-((2-Methoxybenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid 2-Methoxybenzyloxy Enhanced solubility due to methoxy group; no reported bioactivity .
EMAC10163f 3-Nitrophenacyloxy Lower yield (19.6%) due to nitro group’s electron-withdrawing effects .

Physicochemical and Pharmacokinetic Properties

  • Stability : Compounds with allyloxy groups (e.g., CAS 887833-29-6) are prone to oxidation, limiting shelf life, while the target compound’s benzyloxy group offers better stability .

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